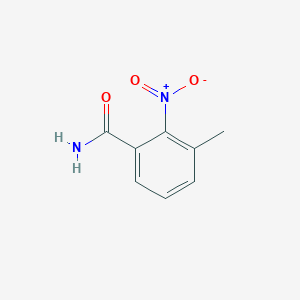
3-Methyl-2-nitrobenzamide
Overview
Description
3-Methyl-2-nitrobenzamide is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow crystalline solid that is soluble in organic solvents, and it has a molecular formula of C8H8N2O3. This compound is also known as MNBA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Antimycobacterial Activity
3-Methyl-2-nitrobenzamide derivatives have been shown to exhibit considerable in vitro antitubercular activity. Research indicates that certain derivatives display effective Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. This suggests potential applications in the development of new antituberculosis drugs (Wang et al., 2019).
Synthesis of Chlorantraniliprole
This compound is used in the synthesis of Chlorantraniliprole, a key agricultural insecticide. It undergoes various reactions including esterification, reduction, chlorination, and aminolysis to yield Chlorantraniliprole, demonstrating its importance in the synthesis of complex organic compounds (Yi-fen et al., 2010).
Detection of Dinitolmide Metabolites
This compound is used in the detection and analysis of dinitolmide metabolites in chicken tissues. A novel method using accelerated solvent extraction and solid-phase extraction with gas chromatography-tandem mass spectrometry has been developed for this purpose (Zhao et al., 2018).
Chemical and Biological Studies
Nitrobenzamides, including this compound, have been extensively studied for their chemical and biological properties. Research includes exploring their interactions with various metal ions, their role in catalyzing chemical reactions, and investigating their potential as antiviral and antitumor agents. These studies underscore the compound's significance in diverse scientific research areas (Phukan et al., 2015; Mendeleyev et al., 1995; Rice et al., 1993).
Safety and Hazards
Mechanism of Action
The mode of action of benzamides can involve interactions with their targets that lead to changes in cellular processes. For example, some benzamides can inhibit specific enzymes, leading to alterations in biochemical pathways .
The pharmacokinetics of benzamides, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure and the physiological characteristics of the individual. These factors can affect the bioavailability of the compound .
The result of the action of benzamides can vary widely, depending on their specific targets and the pathways they affect. They can have effects at the molecular and cellular levels .
The action of benzamides can be influenced by environmental factors such as pH and temperature, which can affect their stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that benzamide derivatives can participate in various biochemical reactions . They can undergo reactions such as free radical bromination and nucleophilic substitution
Cellular Effects
Benzamide derivatives can influence cell function by interacting with various cellular processes . The specific impact of 3-Methyl-2-nitrobenzamide on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Benzamide derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJDAQMMNMEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)
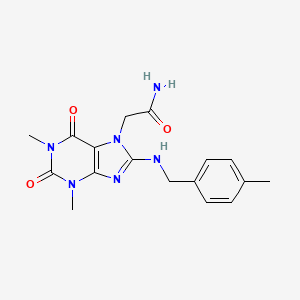
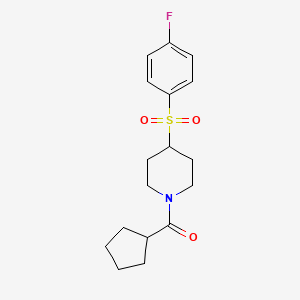
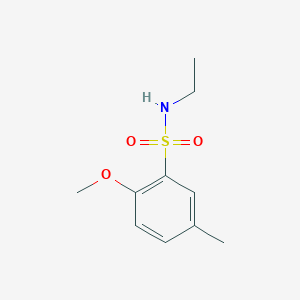
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)
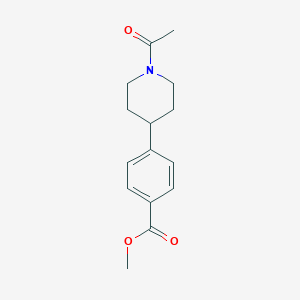
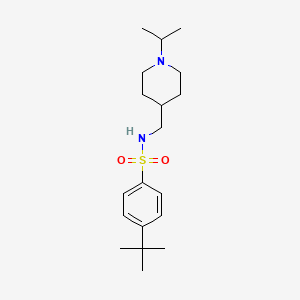

![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)